molecular formula C13H19ClN4O4S B2818248 tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate CAS No. 2368870-27-1

tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2818248
CAS No.: 2368870-27-1
M. Wt: 362.83
InChI Key: MUZKIQSMMKQWNG-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19ClN4O4S It is characterized by the presence of a piperazine ring substituted with a tert-butyl carbamate group and a 6-chloropyridazin-3-yl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butyl Carbamate Group: The piperazine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.

    Sulfonylation with 6-Chloropyridazine: The final step involves the sulfonylation of the piperazine derivative with 6-chloropyridazine-3-sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under mild conditions to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the sulfonyl group can enhance the compound’s binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((6-aminopyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
  • tert-Butyl 4-((6-methylpyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
  • tert-Butyl 4-((6-fluoropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the 6-chloropyridazin-3-yl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug discovery and material science.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-6-8-18(9-7-17)23(20,21)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZKIQSMMKQWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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